3,4-Difluoro vs. Unsubstituted Benzamide Ring: Lipophilicity and Predicted Metabolic Stability Differentiation
The 3,4-difluoro substitution on the benzamide ring of the target compound is predicted to increase lipophilicity (clogP) by approximately 0.4–0.6 log units relative to the unsubstituted parent N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 899955-86-3, molecular formula C19H23N3O3S, MW 373.47), while simultaneously reducing the electron density of the aromatic ring, which can decrease susceptibility to CYP450-mediated oxidative metabolism [1][2]. In a structurally related series of 4-phenylpiperazine sulfonamide benzamides, 3,4-difluoro substitution has been correlated with improved metabolic stability in human liver microsome assays compared to unsubstituted or methyl-substituted analogs, though direct comparative data for this specific compound are not publicly available [3]. This represents a class-level inference based on established fluorine medicinal chemistry principles.
| Evidence Dimension | Predicted lipophilicity (clogP) and metabolic stability |
|---|---|
| Target Compound Data | 3,4-Difluoro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide; C19H21F2N3O3S; MW ~409.45; predicted clogP ~2.5–3.0 (estimated by fragment-based calculation) |
| Comparator Or Baseline | N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 899955-86-3); C19H23N3O3S; MW 373.47; predicted clogP ~2.0–2.4 |
| Quantified Difference | Estimated ΔclogP ≈ +0.4 to +0.6 log units; predicted reduction in intrinsic clearance due to fluorine metabolic blocking effect at 3- and 4-positions |
| Conditions | In silico prediction using fragment-based clogP calculation methods; class-level metabolic stability trends from fluorinated benzamide analogs in peer-reviewed medicinal chemistry literature |
Why This Matters
Procurement of the correct 3,4-difluoro analog (rather than the unsubstituted parent CAS 899955-86-3) may be critical for assays where target engagement correlates with lipophilicity or where metabolic stability under assay conditions influences outcome measures.
- [1] Gillis, E.P., Eastman, K.J., Hill, M.D., Donnelly, D.J., Meanwell, N.A. (2015). Applications of Fluorine in Medicinal Chemistry. J. Med. Chem., 58(21), 8315-8359. View Source
- [2] PubChem Compound CID 23457022. N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide. Molecular formula C19H23N3O3S; molecular weight 373.47. View Source
- [3] Böhm, H.J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643. View Source
